molecular formula C17H20N2O13P2 B1245170 3-phenacyl-UDP

3-phenacyl-UDP

Cat. No.: B1245170
M. Wt: 522.3 g/mol
InChI Key: SEUHNFHNNANEAJ-DTZQCDIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenacyl-uridine-5’-diphosphate typically involves the following steps:

    Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.

    Phenacylation: Uridine is reacted with phenacyl bromide in the presence of a base such as sodium hydride to introduce the phenacyl group.

    Phosphorylation: The phenacylated uridine is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to form the diphosphate ester.

Industrial Production Methods

Industrial production of 3-phenacyl-uridine-5’-diphosphate follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch Processing: Utilizing large reactors to handle the phenacylation and phosphorylation reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets purity standards through rigorous testing, including HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

3-Phenacyl-uridine-5’-diphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenacyl group to a phenethyl group.

    Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenacyl group.

Major Products

    Oxidation: Produces phenacyl ketones or carboxylic acids.

    Reduction: Yields phenethyl derivatives.

    Substitution: Results in various substituted uridine diphosphate derivatives.

Scientific Research Applications

3-Phenacyl-uridine-5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

3-Phenacyl-uridine-5’-diphosphate exerts its effects primarily through activation of P2Y6 receptors. These receptors are G-protein-coupled receptors that, upon activation, initiate a cascade of intracellular signaling pathways. This includes the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn release calcium ions from intracellular stores and activate protein kinase C (PKC). These signaling events result in various cellular responses, including modulation of immune cell activity and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

    Uridine-5’-diphosphate (UDP): A naturally occurring nucleotide involved in glycosylation reactions.

    Phenacyl-uridine-5’-monophosphate (Phenacyl-UMP): Similar to 3-phenacyl-uridine-5’-diphosphate but with only one phosphate group.

    3-Phenacyl-adenosine-5’-diphosphate (Phenacyl-ADP): An adenosine analogue with similar phenacyl modification.

Uniqueness

3-Phenacyl-uridine-5’-diphosphate is unique due to its high selectivity and potency for P2Y6 receptors. This specificity makes it a valuable tool in research focused on purinergic signaling and its associated physiological and pathological processes .

Properties

Molecular Formula

C17H20N2O13P2

Molecular Weight

522.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H20N2O13P2/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27)/t12-,14-,15-,16-/m1/s1

InChI Key

SEUHNFHNNANEAJ-DTZQCDIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

3-phenacyl-UDP
3-phenacyluridine diphosphate

Origin of Product

United States

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